N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide
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Overview
Description
N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted methoxyphenyl group, a thiophene ring, and a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:
Formation of the Intermediate Amine: The starting material, 5-chloro-2-methoxyaniline, undergoes a reaction with an appropriate reagent to introduce the hydroxypropyl group.
Coupling with Thiophene Derivative: The intermediate amine is then coupled with a thiophene derivative under suitable conditions to form the desired product.
Final Amidation: The final step involves the amidation reaction, where the intermediate product is reacted with ethanediamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Pathway Modulation: Affecting key pathways involved in disease processes or cellular functions.
Comparison with Similar Compounds
Similar Compounds
N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(phenyl)propyl]ethanediamide: Similar structure but with a phenyl group instead of a thiophene ring.
N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(furan-2-yl)propyl]ethanediamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide may confer unique electronic properties and reactivity compared to its analogs. This could result in different biological activities and applications.
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-16(22,13-4-3-7-24-13)9-18-14(20)15(21)19-11-8-10(17)5-6-12(11)23-2/h3-8,22H,9H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWDFYPJNCKQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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